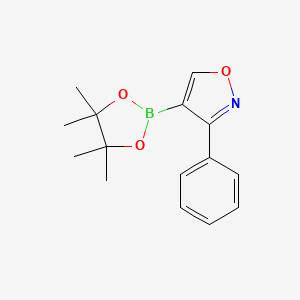

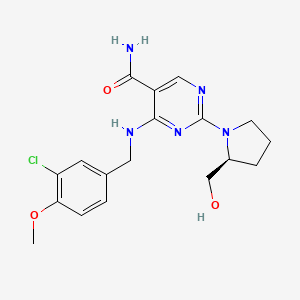

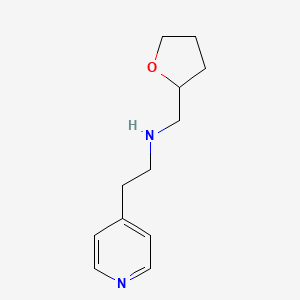

![molecular formula C26H24N4OS B3132638 1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 374767-67-6](/img/structure/B3132638.png)

1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a benzimidazole motif, which is a heterocyclic, aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The specific molecular structure of this compound is not detailed in the retrieved sources.

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved sources, benzimidazoles are known to be involved in a wide range of reactions due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

One of the primary areas of research involving this compound relates to its synthesis and characterization. For instance, the compound has been synthesized via the Maillard reaction, which is a method that allows for the preparation of various β-carboline derivatives, including those with a methoxy-phenyl substitution pattern similar to the one . The Maillard reaction conditions have been optimized for catalyst loading, temperature, and time to achieve optimum yields, demonstrating the compound's synthetic accessibility and the potential for variations in its structural framework for further study (Goh, Mordi, & Mansor, 2015).

Potential Biological Activities

The research applications of this compound extend to investigations into its biological activities. For example, studies have been conducted to assess the antioxidant and cytotoxic properties of similar β-carboline derivatives. These studies reveal that certain derivatives exhibit moderate antioxidant properties, with implications for their use as potential therapeutic agents. The antioxidant activity is evaluated through assays such as DPPH, ABTS, and FRAP, indicating the compound's relevance in oxidative stress-related conditions (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Antitumor Properties

Another significant area of research is the compound's potential antitumor properties. There have been studies exploring the synthesis of related hetero annulated carbazoles and their in vitro antitumor activity. These studies suggest that specific derivatives, such as those incorporating the pyrido[3,4-b]indole framework, could serve as potent therapeutic drugs against cancer cell proliferation. This indicates a promising avenue for the development of new antineoplastic agents based on modifications of the compound (Murali, Sparkes, & Prasad, 2017).

Mecanismo De Acción

Target of Action

The primary target of GNF-Pf-508 is the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

GNF-Pf-508 interacts with its target, PfMFR3, and inhibits its function. This inhibition leads to a decrease in the sensitivity of the parasites to certain antimalarial compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The affected biochemical pathway involves the mitochondrial transport system of the Plasmodium falciparum parasite. The inhibition of PfMFR3 by GNF-Pf-508 affects this transport system, which in turn impacts the sensitivity of the parasite to certain antimalarial compounds .

Result of Action

The primary result of GNF-Pf-508’s action is the decreased sensitivity of Plasmodium falciparum parasites to certain antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-508 could potentially be used to modulate the effectiveness of these antimalarial compounds .

Propiedades

IUPAC Name |

1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4OS/c1-31-23-11-10-16(14-17(23)15-32-26-29-21-8-4-5-9-22(21)30-26)24-25-19(12-13-27-24)18-6-2-3-7-20(18)28-25/h2-11,14,24,27-28H,12-13,15H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYGDDRCJUCTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NC6=CC=CC=C6N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)

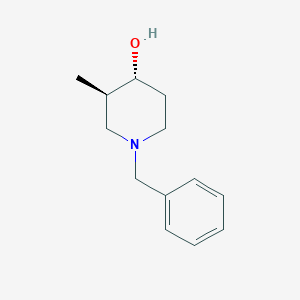

![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)